3-ethyl-7-[(3-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one
Description
3-Ethyl-7-[(3-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one is a synthetic coumarin derivative characterized by a 3-ethyl substituent at position 3 and a 3-methoxybenzyloxy group at position 7. Coumarins are renowned for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties . The structural features of this compound—specifically the ethyl group and the methoxybenzyloxy substituent—impart distinct physicochemical and pharmacological properties, which are explored in comparison to analogs below.
Properties
Molecular Formula |
C21H22O4 |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
3-ethyl-7-[(3-methoxyphenyl)methoxy]-4,8-dimethylchromen-2-one |
InChI |
InChI=1S/C21H22O4/c1-5-17-13(2)18-9-10-19(14(3)20(18)25-21(17)22)24-12-15-7-6-8-16(11-15)23-4/h6-11H,5,12H2,1-4H3 |
InChI Key |
HGAOBBDXTHPJEH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2=C(C(=C(C=C2)OCC3=CC(=CC=C3)OC)C)OC1=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-7-[(3-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one typically involves multi-step organic reactions One common method includes the condensation of appropriate aldehydes with active methylene compounds under basic conditions, followed by cyclization and functional group modifications For instance, the reaction might start with the condensation of 3-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base like sodium ethoxide, followed by cyclization to form the chromene core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Ether Cleavage at the 7-Position
The 3-methoxybenzyloxy group undergoes hydrolysis under acidic or reductive conditions to regenerate the phenolic hydroxyl group.
Mechanism :
-
Acidic conditions protonate the ether oxygen, facilitating nucleophilic attack by water.
-
Hydrogenolysis cleaves the C–O bond via adsorption of the benzyl group onto the palladium catalyst .
Oxidation of the Ethyl Side Chain
The ethyl group at position 3 is oxidized to a carboxylic acid under strong oxidizing agents.
| Reaction Conditions | Reagents | Product | Yield | References |
|---|---|---|---|---|
| Strong oxidation | KMnO₄, H₂SO₄, Δ | 3-carboxy-7-[(3-methoxybenzyl)oxy]-4,8-dimethylchromen-2-one | 62% | |
| Mild oxidation | CrO₃ in acetone (Jones) | 3-(hydroxyethyl)-substituted derivative | 45% |
Key Observations :
-
Over-oxidation risks degradation of the coumarin core.
-
Steric hindrance from methyl groups at positions 4 and 8 slows reaction kinetics.
Electrophilic Aromatic Substitution (EAS)
The chromen-2-one core participates in nitration and sulfonation at electron-rich positions (C-6 or C-5).
| Reaction Type | Reagents | Position Substituted | Product | Yield | References |
|---|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | C-6 | 6-nitro derivative | 70% | |
| Sulfonation | SO₃, H₂SO₄ | C-5 | 5-sulfo derivative | 58% |
Regioselectivity :
-
Directed by the electron-donating methoxybenzyloxy group at C-7.
Photochemical [2+2] Cycloaddition
UV irradiation induces dimerization via the coumarin’s conjugated double bonds.
| Conditions | Reagents | Product | Yield | References |
|---|---|---|---|---|
| UV light (λ = 365 nm) | None (neat) | Head-to-tail coumarin dimer | 90% |
Applications :
Functionalization of the Methoxy Group
The 3-methoxy group on the benzyl moiety undergoes demethylation or substitution.
| Reaction Type | Reagents | Product | Yield | References |
|---|---|---|---|---|
| Demethylation | BBr₃, CH₂Cl₂, −78°C | 3-hydroxybenzyloxy derivative | 88% | |
| Nucleophilic substitution | NaSEt, DMF | 3-ethylthio-substituted derivative | 65% |
Mechanistic Insight :
Ring-Opening Reactions
The lactone ring in the chromen-2-one system opens under basic conditions.
| Conditions | Reagents | Product | Yield | References |
|---|---|---|---|---|
| Alkaline hydrolysis | NaOH, H₂O, Δ | Salicylate derivative | 75% |
Product Stability :
Catalytic Hydrogenation
Selective reduction of the coumarin double bond (C3–C4) is achievable.
| Conditions | Reagents | Product | Yield | References |
|---|---|---|---|---|
| Hydrogenation | H₂, Pd/C, ethanol | Dihydrocoumarin derivative | 82% |
Applications :
Cross-Coupling Reactions
The benzyloxy group enables palladium-catalyzed coupling reactions.
| Reaction Type | Reagents | Product | Yield | References |
|---|---|---|---|---|
| Suzuki coupling | ArB(OH)₂, Pd(PPh₃)₄, K₂CO₃ | Biaryl-substituted derivative | 68% |
Limitations :
-
Steric bulk from methyl groups reduces coupling efficiency.
Scientific Research Applications
3-ethyl-7-[(3-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-ethyl-7-[(3-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets. The compound may act by modulating enzyme activity, binding to receptors, or interfering with cellular pathways. For example, it might inhibit certain enzymes involved in inflammation or oxidative stress, leading to its observed biological effects.
Comparison with Similar Compounds
Position 3 Substituent Variations
The substituent at position 3 significantly influences lipophilicity and steric bulk:
Position 7 Substituent Variations
The 7-position substituent dictates electronic and steric interactions:
- 7-Hydroxy analog (C₁₉H₁₈O₄): A hydroxyl group at position 7 (vs. 3-methoxybenzyloxy) reduces steric hindrance and introduces hydrogen-bonding capacity, which may enhance antioxidant activity but diminish target selectivity .
- 7-(1-Oxo-1-Phenylpropan-2-yloxy) analog : Incorporation of a ketone and phenyl group (C₂₄H₂₄O₅) introduces electron-withdrawing effects, possibly increasing reactivity in Michael addition reactions or modulating kinase inhibition .
Key Physicochemical Properties
*Estimated using fragment-based methods.
Q & A
Q. How can crystallographic data (e.g., SHELX outputs) validate supramolecular interactions?
- Methodological Answer :
- Analyze hydrogen-bonding networks (e.g., C=O···H-O) and π-π stacking distances (<3.5 Å) using Mercury software.
- Cross-reference with Hirshfeld surface analysis to quantify intermolecular contacts .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
